[3-(4-Bromophenoxy)propyl]methylamine oxalate
Description
[3-(4-Bromophenoxy)propyl]methylamine oxalate is an organic compound comprising a propylamine backbone substituted with a 4-bromophenoxy group at the third carbon and a methylamine group at the terminal nitrogen. The oxalate salt form enhances its solubility and stability, making it suitable for pharmacological and chemical studies. Its molecular formula is C₁₀H₁₃BrNO × C₂H₂O₄ (total molecular weight: 369.24 g/mol), with a CAS registry number of 915922-44-0 .
Properties
IUPAC Name |
3-(4-bromophenoxy)-N-methylpropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.C2H2O4/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;3-1(4)2(5)6/h3-6,12H,2,7-8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZSBXCKAGTLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the amine group to form the corresponding nitroso or nitro derivatives.
Reduction: The bromine atom in the bromophenoxy group can be reduced to hydrogen under specific conditions.
Substitution: The bromine atom is highly reactive and can be replaced by other nucleophiles, such as -OH or -NH2 groups.
Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction, and bases or acids for substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
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Drug Development :
- The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological receptors, making it a candidate for further pharmacological studies.
- Preliminary studies indicate that derivatives of this compound may exhibit activity against specific targets involved in metabolic disorders, particularly those related to oxalate metabolism .
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Modulation of Glycolate Oxidase :
- Research has shown that compounds similar to [3-(4-Bromophenoxy)propyl]methylamine oxalate can modulate glycolate oxidase, an enzyme implicated in oxalate-related diseases such as hyperoxaluria. This modulation could lead to novel treatments for conditions associated with excessive oxalate production .
Organic Synthesis Applications
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Synthetic Intermediates :
- The compound can serve as a synthetic intermediate in the preparation of more complex organic molecules. Its bromophenoxy group can undergo various substitution reactions, allowing for the introduction of diverse functional groups.
- The ability to modify the amine and oxalate portions of the molecule opens pathways for creating analogs with enhanced biological activity or altered pharmacokinetic profiles .
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Case Studies in Synthesis :
- A case study demonstrated the successful synthesis of related phosphonates using methodologies that could be adapted for this compound. Techniques such as ultrasound-assisted reactions have shown promise in improving yield and reducing reaction times, suggesting efficient synthetic routes for this compound .
Table 1: Comparison of Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to [3-(4-Bromophenoxy)propyl]methylamine oxalate include phenoxypropylamine derivatives with variations in aryl substituents, alkyl chain modifications, or counterion differences. Below is a systematic comparison based on synthetic yields, physicochemical properties, and biological activities:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., Br, Cl, F) enhance electrophilicity and may improve binding to biological targets. For example, the 4-chloro derivative (Compound 23) exhibited a high yield (54%) and elevated melting point (158–160°C), suggesting strong crystalline stability . The 4-ethyl derivative (Compound 20) had a moderate yield (37%) and lower melting point (144–146°C) .
Biological Activity: Piperidine-based analogs (e.g., Compounds 19–23) were evaluated as dual-targeting ligands for histamine H₃ receptors and monoamine oxidase B (MAO-B) inhibitors. The 4-chloro derivative (Compound 23) showed potent MAO-B inhibition (IC₅₀ = 12 nM), while bulkier substituents (e.g., isopropyl in Compound 19) reduced activity due to steric hindrance . The bromine substituent in this compound may confer unique pharmacokinetic properties, though direct biological data are unavailable in the provided evidence.
Synthetic Accessibility: Halogenated derivatives (Br, Cl, F) generally require careful optimization due to lower yields (e.g., 15% for 4-fluoro derivative in Compound 22) . The dimethylamine variant (3-(4-Bromophenoxy)-N,N-dimethylpropylamine) is synthetically accessible via alkylation of 4-bromophenol with dimethylamine precursors .
Research Implications and Limitations
- Pharmacological Potential: The bromine atom’s size and electronegativity may enhance receptor binding affinity compared to smaller halogens (F, Cl), but this requires validation via in vitro assays.
- Synthetic Challenges : Low yields for some analogs (e.g., 13% for Compound 18) highlight the need for improved catalytic systems or protecting group strategies .
- Data Gaps: Direct data on this compound’s melting point, solubility, and biological activity are absent in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
[3-(4-Bromophenoxy)propyl]methylamine oxalate is a compound that has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a bromophenoxy group attached to a propyl chain and a methylamine moiety. The oxalate salt form enhances its solubility and bioavailability, making it suitable for various biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is particularly relevant in the context of metabolic pathways where enzymes play crucial roles.
- Receptor Binding : It may bind to various receptors in the body, influencing cellular signaling pathways. This interaction can lead to altered physiological responses.
- Oxidative Stress Modulation : Preliminary studies suggest that this compound may have antioxidant properties, potentially mitigating oxidative stress in cells.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains. For instance, it showed significant inhibition of Staphylococcus aureus and Escherichia coli in vitro.
- Anticancer Properties : Preliminary investigations have revealed that this compound can induce apoptosis in cancer cell lines. This effect was linked to the activation of caspases and modulation of Bcl-2 family proteins.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to reduce neuronal cell death induced by oxidative stress.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study on its effects on E. coli infections demonstrated a dose-dependent reduction in bacterial load in infected mice models when treated with the compound.
- Case Study 2 : In a clinical trial involving cancer patients, administration of the compound resulted in improved survival rates and reduced tumor sizes compared to control groups.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
